Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is a derivative of rapamycin, a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. This compound has garnered significant attention due to its immunosuppressive properties and potential therapeutic applications in various diseases, including cancer and age-related conditions. The structural complexity of rapamycin derivatives like 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) enhances their biological activity and specificity.
Rapamycin was first discovered in the 1970s from soil samples collected on Easter Island. The biosynthesis of rapamycin involves a series of enzymatic reactions facilitated by polyketide synthase gene clusters in Streptomyces hygroscopicus . The specific derivative in question is synthesized through modifications of the original rapamycin structure.
The synthesis of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvent choice) and purification methods are critical for optimizing yield and purity.
The molecular structure of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) features a complex arrangement with a large macrolide ring and additional dioxane moieties. The presence of these bulky groups can influence the compound's solubility and interaction with biological targets.
The molecular formula for this compound can be derived from its structure:
Crystallographic data may provide insights into bond lengths and angles that are essential for understanding its reactivity and interaction with biological macromolecules .
Rapamycin derivatives undergo various chemical reactions that can modify their biological properties:
Technical details surrounding reaction conditions (e.g., pH levels, temperature) are crucial for optimizing these transformations.
Rapamycin exerts its effects primarily through binding to FK506 binding protein 12 (FKBP12), forming a complex that inhibits mTOR signaling pathways. This inhibition leads to:
The binding affinity of rapamycin to FKBP12 has been quantified with dissociation constants (Kd) in the nanomolar range (0.2 – 1 nM), indicating strong interactions that facilitate its immunosuppressive effects .
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .
Rapamycin and its derivatives have diverse applications in research and medicine:
These applications highlight the significance of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) in both therapeutic contexts and scientific exploration .
Rapamycin (sirolimus) is a macrolide compound produced by Streptomyces hygroscopicus, characterized by a 31-membered ring structure with multiple functional groups, including hydroxyl (-OH), ketone (-C=O), and ester (-COO-) moieties. This complexity enables diverse chemical modifications that enhance pharmacological properties. The core structure binds FKBP12 (FK506-binding protein 12), forming a complex that allosterically inhibits the mechanistic target of rapamycin complex 1 (mTORC1)—a master regulator of cell growth, proliferation, and metabolism [9]. mTORC1 inhibition suppresses protein synthesis and nutrient metabolism, underpinning rapamycin’s immunosuppressive and antiproliferative effects [5] [9].
Table 1: Molecular Specifications of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)
Property | Value |
---|---|
CAS Number | 1401284-72-7 |
Molecular Formula | C₆₇H₁₀₃NO₁₉ (Unlabelled) |
Deuterated Form | C₆₇H₁₀₀D₃NO₁₉ |
Molecular Weight | 1,226.55 g/mol (Unlabelled) |
Deuterated Molecular Weight | 1,229.55 g/mol |
Synonyms | Temsirolimus Impurity 4, TRC-R124202 |
Modifications at the C31 and C42 positions enhance rapamycin’s solubility and bioavailability. For example, temsirolimus (a C42-hydroxyester derivative) improves aqueous solubility for intravenous administration [9]. Similarly, Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) introduces bulky dioxane-carboxylate groups to shield labile sites and optimize drug delivery [1] [8].
The C31 and C42 hydroxyl groups of rapamycin are strategically targeted for derivatization due to their roles in:
Table 2: Key Rapamycin Derivatives and Their Modifications
Derivative | Modification Site | Functional Group | Primary Use |
---|---|---|---|
Sirolimus (Rapamycin) | None | Native hydroxyls | Immunosuppression |
Temsirolimus | C42-OH | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylate | Renal cell carcinoma |
Everolimus | C42-OH | 2-Hydroxyethyl hydroxyester | Organ transplantation |
This Derivative | C31 & C42-OH | Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) | Research compound |
The bis-derivatization at both C31 and C42—seen in Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)—synergistically enhances metabolic resistance while maintaining mTOR affinity. Deuterated forms (e.g., C₆₇H₁₀₀D₃NO₁₉) further stabilize the molecule against oxidative degradation [1] [4].
The 2,2,5-trimethyl-1,3-dioxane-5-carboxylate moiety serves three critical functions in rapamycin prodrugs:
In autoimmune and transplantation models, prodrugs incorporating this group (e.g., SDZ RAD/everolimus) show 2–3× lower in vitro activity than rapamycin but superior oral bioavailability, making them equally effective in vivo at 1–5 mg/kg doses [3] [9].
Table 3: Pharmacological Impact of Dioxane-Carboxylate Modification
Parameter | Rapamycin | Dioxane-Carboxylate Prodrug |
---|---|---|
Aqueous Solubility | Low (2.6 µg/mL) | Moderate (8–15 µg/mL) |
CYP3A4 Metabolic Half-life | 1.5–2 hours | 4–6 hours |
Oral Bioavailability | ~18% | ~30% |
mTORC1 IC₅₀ (in vitro) | 0.1–0.5 nM | 0.3–1.5 nM |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7